Inobrodib

Vue d'ensemble

Description

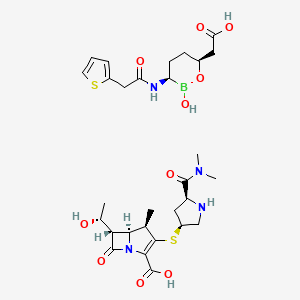

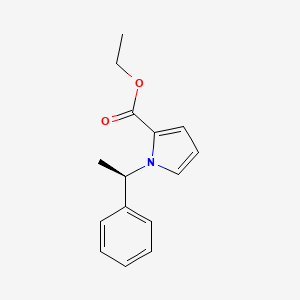

Inobrodib est un médicament anticancéreux oral de première classe qui fonctionne comme un inhibiteur de petite molécule. Il cible spécifiquement les bromodomaines de p300 et CBP, deux acétyltransférases d'histones homologues qui jouent un rôle essentiel dans la croissance cellulaire et la différenciation. En inhibant ces bromodomaines, this compound affecte l'expression des principaux facteurs de croissance du cancer, notamment MYC et IRF4 .

Applications De Recherche Scientifique

Inobrodib has shown significant promise in scientific research, particularly in the field of oncology. It has been tested in preclinical and early-phase clinical trials for its efficacy in treating multiple myeloma and other hematological malignancies. This compound induces potent growth inhibition by causing cell cycle arrest at low nanomolar concentrations. It has also demonstrated synergistic effects when used in combination with other standard-of-care drugs .

Mécanisme D'action

Target of Action

Inobrodib is a potent and selective inhibitor of the bromodomains of p300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They are the primary targets of this compound .

Mode of Action

This compound works by binding into the conserved bromodomain of the twin proteins p300 and CBP . This action disrupts the function of p300/CBP at regulatory elements controlling key cancer genes . It displaces p300/CBP, and as a result, impacts the expression of key cancer driving genes .

Biochemical Pathways

This compound’s action significantly affects the expression of key cancer drivers, including MYC and IRF4 . These genes are important in the progression of haematological malignancies . This compound also impacts the androgen receptor expression, which is critical in late-stage prostate cancer, and the immune checkpoint protein PDL1 .

Pharmacokinetics

This compound is a small molecule inhibitor that is taken orally as a capsule . This makes it easy for patients to take and can be used at home without the need for intensive monitoring . .

Result of Action

This compound induces a significant redistribution of p300/CBP away from sites occupied by oncogenic master transcription factors . This leads to a profound impact on the regulatory elements which control the expression of key cancer driver genes . The drug’s action results in decreased IRF4 and MYC expression as well as the androgen receptor and its variants .

Action Environment

This compound has been shown to be effective in both monotherapy and in combination with existing agents as part of ongoing Phase I/IIa clinical trials . The drug’s action can be synergistic with BET inhibitors, while impacting the expression of 7x fewer genes (compared to JQ1) . .

Analyse Biochimique

Biochemical Properties

Inobrodib functions by inhibiting the bromodomains of EP300 and CBP, which are essential for the acetylation of histones and the regulation of gene expression. This inhibition disrupts the interaction between these enzymes and chromatin, leading to changes in the transcriptional landscape of the cell. This compound has been shown to interact with several key transcription factors, including MYC, IRF4, and E2F1, resulting in the downregulation of genes associated with cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and differentiation in multiple myeloma and acute myeloid leukemia cell lines. The compound also affects cell signaling pathways by modulating the expression of oncogenes such as MYC and IRF4. These changes lead to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound binds to the bromodomains of EP300 and CBP, preventing their interaction with acetylated histones. This binding results in the redistribution of EP300 and CBP away from oncogenic transcription factor binding sites, leading to decreased transcription of cancer-promoting genes. This compound also induces the degradation of EP300 and CBP, further reducing their activity and impacting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with significant inhibition of tumor growth in xenograft models. Long-term treatment with this compound leads to persistent downregulation of oncogenes and continued suppression of tumor growth, even after the cessation of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Higher doses of the compound result in more pronounced tumor regression and longer-lasting inhibition of tumor growth. At very high doses, this compound can cause toxic effects, including thrombocytopenia and other hematological abnormalities. Optimal dosing regimens have been established to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone acetylation and gene expression. It interacts with enzymes such as EP300 and CBP, which are crucial for the acetylation of histones and the regulation of transcription. The compound’s inhibition of these enzymes leads to changes in metabolic flux and the levels of various metabolites associated with cell proliferation and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to EP300 and CBP, which are distributed throughout the nucleus. This distribution pattern is critical for this compound’s ability to modulate gene expression and inhibit tumor growth .

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with EP300 and CBP. The compound’s activity is dependent on its ability to bind to these enzymes and disrupt their interaction with chromatin. Post-translational modifications and targeting signals direct this compound to specific nuclear compartments, ensuring its effective inhibition of histone acetylation and gene expression .

Méthodes De Préparation

La synthèse d'Inobrodib implique le ciblage des poches de bromodomaine conservées de p300 et CBP. Les voies synthétiques exactes et les conditions de réaction sont propriétaires et non divulguées publiquement. On sait que le processus de développement a impliqué l'optimisation des premiers composés chimiques en un candidat clinique . Les méthodes de production industrielle impliqueraient probablement une synthèse à grande échelle dans des conditions contrôlées pour assurer la pureté et l'efficacité.

Analyse Des Réactions Chimiques

Inobrodib subit diverses réactions chimiques, principalement axées sur son interaction avec les bromodomaines de p300 et CBP. Le composé se lie à ces bromodomaines, déplaçant p300/CBP et affectant l'expression des gènes clés de propulsion du cancer. Les réactifs et conditions courants utilisés dans ces réactions ne sont pas explicitement détaillés dans la littérature disponible .

Applications de la recherche scientifique

This compound a montré un potentiel important dans la recherche scientifique, en particulier dans le domaine de l'oncologie. Il a été testé dans des essais précliniques et cliniques de phase précoce pour son efficacité dans le traitement du myélome multiple et d'autres tumeurs malignes hématologiques. This compound induit une inhibition puissante de la croissance en provoquant un arrêt du cycle cellulaire à de faibles concentrations nanomolaires. Il a également démontré des effets synergiques lorsqu'il est utilisé en association avec d'autres médicaments standard .

Mécanisme d'action

This compound exerce ses effets en inhibant les bromodomaines de p300 et CBP. Cette inhibition affecte l'expression des principaux facteurs de croissance du cancer tels que MYC et IRF4. Le composé perturbe l'action de p300/CBP au niveau des éléments régulateurs contrôlant ces gènes, entraînant une diminution de l'expression d'IRF4 et de MYC. Ce mécanisme se distingue clairement de celui des autres médicaments couramment utilisés et s'est avéré synergique avec des agents tels que les IMiDs .

Comparaison Avec Des Composés Similaires

Inobrodib est unique en raison de sa forte sélectivité pour le bromodomaine spécifique conservé de p300 et CBP. Il montre une excellente sélectivité contre d'autres bromodomaines tels que BRD1, BRD2, BRD3 et BRD4. Les cellules cancéreuses résistantes aux inhibiteurs BET comme JQ1, OTX-015 et iBET-151 restent très sensibles à this compound. Des composés similaires comprennent CCS1477, qui cible également les bromodomaines d'EP300 et de CBP, mais présente des profils d'efficacité et de sélectivité différents .

Propriétés

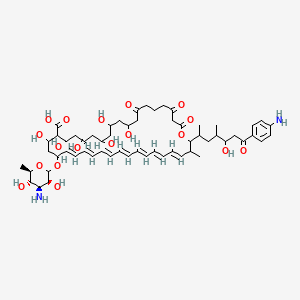

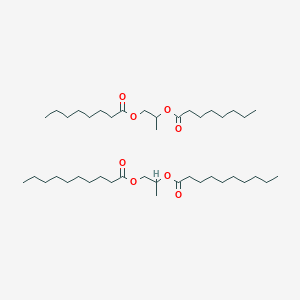

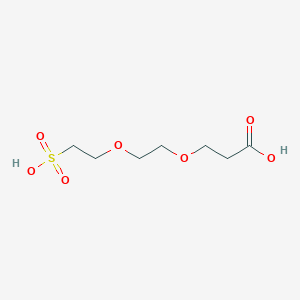

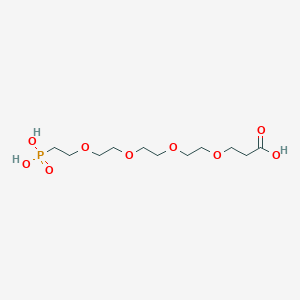

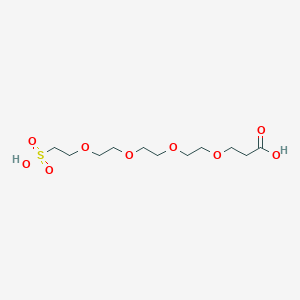

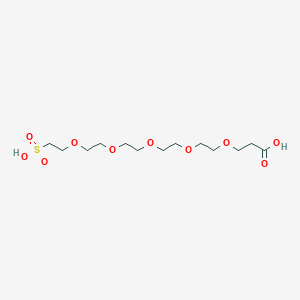

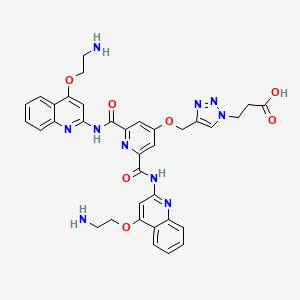

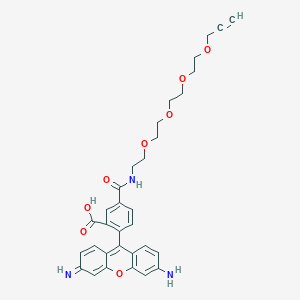

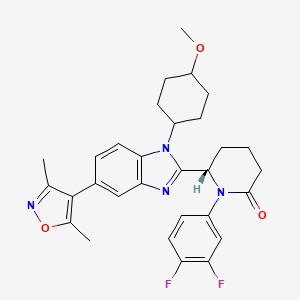

IUPAC Name |

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDJWEBPQKCS-RIQBOWGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222941-37-7 | |

| Record name | Inobrodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INOBRODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.